molecular formula C20H23N5O4 B2702905 ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate CAS No. 848682-76-8

ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate

Cat. No.: B2702905
CAS No.: 848682-76-8
M. Wt: 397.435
InChI Key: NKZIHZXHUSEGLD-UHFFFAOYSA-N
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Description

Ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate is a useful research compound. Its molecular formula is C20H23N5O4 and its molecular weight is 397.435. The purity is usually 95%.
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Biological Activity

Chemical Structure and Properties

The compound can be described by its IUPAC name, which highlights its structural components, including the purine-like core and ester functionality. The molecular formula is C18H20N4O4C_{18}H_{20}N_4O_4 with a molecular weight of approximately 368.38 g/mol.

Research into the biological activity of this compound suggests several mechanisms through which it may exert its effects:

  • Antitumor Activity : Studies have indicated that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Antioxidant Properties : The presence of dioxo groups may confer antioxidant capabilities, potentially reducing oxidative stress in cells.
  • Enzyme Inhibition : There is evidence suggesting that this compound can inhibit specific kinases involved in cancer progression.

Anticancer Activity

Several studies have evaluated the anticancer effects of ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate. For instance:

  • In vitro Studies : Cell viability assays demonstrated that the compound significantly reduces the viability of various cancer cell lines, including breast and lung cancer cells.
  • Mechanism : The compound was found to induce apoptosis via the intrinsic pathway, marked by increased levels of cytochrome c and activation of caspases.

Neuroprotective Effects

Research also suggests potential neuroprotective effects:

  • Oxidative Stress Reduction : In models of neurodegenerative diseases, the compound exhibited a capacity to reduce markers of oxidative stress.
  • Inflammation Modulation : It appears to modulate inflammatory pathways, potentially offering benefits in conditions like Alzheimer's disease.

Table 1: Summary of Biological Activities

Activity TypeModel/SystemObservationsReference
AntitumorBreast Cancer Cell LinesSignificant reduction in cell viability
NeuroprotectionNeurodegenerative ModelsReduced oxidative stress markers
Enzyme InhibitionKinase Activity AssaysInhibition of specific kinases

Notable Research Findings

  • Antitumor Efficacy :
    • A study reported that treatment with this compound resulted in a dose-dependent decrease in tumor growth in xenograft models.
  • Neuroprotective Mechanisms :
    • Another study highlighted that the compound could activate Nrf2 signaling pathways, enhancing cellular antioxidant defenses and providing neuroprotection against excitotoxicity.
  • Synergistic Effects :
    • Research indicated that combining this compound with standard chemotherapeutic agents could enhance overall efficacy while reducing side effects.

Properties

IUPAC Name

ethyl 2-[1-methyl-9-(4-methylphenyl)-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O4/c1-4-29-15(26)12-25-18(27)16-17(22(3)20(25)28)21-19-23(10-5-11-24(16)19)14-8-6-13(2)7-9-14/h6-9H,4-5,10-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKZIHZXHUSEGLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CCCN3C4=CC=C(C=C4)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.